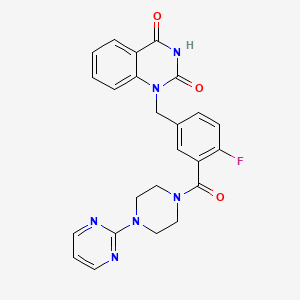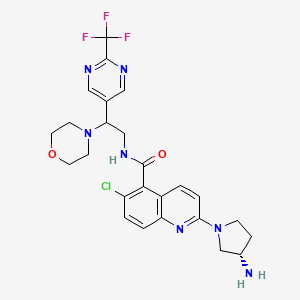
Quinoline derivative 8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline derivative 8 is a compound belonging to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
Quinoline derivative 8 can be synthesized through various methods, including classical and modern synthetic routes. Some of the well-known classical methods include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . Modern methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
For example, the reaction of aniline with phenylacetylene and benzaldehyde produces this compound under specific reaction conditions . Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization to form the quinoline core .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using efficient and cost-effective methods. The use of catalytic systems, such as nano zinc oxide, molecular iodine, and ionic liquids, has been explored to enhance the yield and selectivity of the desired products . Solvent-free conditions and microwave-assisted synthesis are also employed to reduce environmental impact and improve reaction efficiency .
化学反応の分析
Types of Reactions
Quinoline derivative 8 undergoes various chemical reactions, including oxidation, reduction, substitution, and cyclization reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions often involve halogenation, alkylation, or acylation using reagents like alkyl halides, acyl chlorides, or halogens.
Cyclization: Cyclization reactions can be facilitated by using catalysts such as Lewis acids or transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted quinoline derivatives .
科学的研究の応用
Quinoline derivative 8 has numerous scientific research applications across various fields:
作用機序
The mechanism of action of quinoline derivative 8 involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with nucleic acid synthesis . The exact mechanism depends on the specific biological activity being studied.
類似化合物との比較
Quinoline derivative 8 can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Known for its metal-chelating properties and use as a fungicide.
Chloroquine: An antimalarial drug with a quinoline core structure.
Ciprofloxacin: An antibiotic that contains a quinoline moiety.
This compound is unique due to its specific substitution pattern and the resulting biological activities
特性
分子式 |
C20H19F4N5O2 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC名 |
8-fluoro-4-(1-methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H19F4N5O2/c1-28-8-12(7-26-28)14-6-15(19(25)30)27-18-13(14)3-2-11(17(18)21)9-29-4-5-31-16(10-29)20(22,23)24/h2-3,6-8,16H,4-5,9-10H2,1H3,(H2,25,30) |
InChIキー |
GTJVIXLYXAAAKE-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3F)CN4CCOC(C4)C(F)(F)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-yl]urea](/img/structure/B10836224.png)



![4-[2-(furan-2-yl)ethyl]benzene-1,3-diol](/img/structure/B10836252.png)



![ethyl 4-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-fluoro-5-methylpyrazol-3-yl]-5-methoxypyrimidin-4-yl]amino]pyridine-3-carboxylate](/img/structure/B10836278.png)


![[(1R,2R,3S,4R)-2,3-dihydroxy-4-[(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]methyl sulfamate](/img/structure/B10836291.png)
![4-(1-Methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide](/img/structure/B10836292.png)
